molecular formula C21H26N2O4 B1234045 Aspidodasycarpine

Aspidodasycarpine

Cat. No. B1234045
M. Wt: 370.4 g/mol
InChI Key: OQJSSGHGITUGKL-MEASUVLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspidodasycarpine is a member of carbazoles and a methyl ester.

Scientific Research Applications

Total Synthesis of Aspidodasycarpine

Aspidodasycarpine, an aspidophylline-type alkaloid, has been a focus in synthetic chemistry due to its complex structure. The first enantioselective total syntheses of Aspidodasycarpine and its epimeric alkaloid Lonicerine were achieved, demonstrating significant advancements in chemical synthesis. Key steps included a Ru-catalyzed asymmetric transfer hydrogenation and an Au-promoted Toste cyclization. These syntheses are crucial for enabling further biological studies and potential therapeutic applications of these alkaloids (Li, Zhu, Li, & Li, 2016).

Chemical Investigation of Aspidosperma excelsum

In a study of Aspidosperma excelsum, aspidodasycarpine was identified as a significant compound. The structural elucidation of aspidodasycarpine was achieved through 1D- and 2D-NMR spectroscopy and mass spectral studies. This research contributes to the understanding of the chemical composition of Aspidosperma excelsum and provides a foundation for further exploration of the biological activities of aspidodasycarpine (Layne, Mclean, Reynolds, & Tinto, 2007).

Isolation of Related Alkaloids

Research on Winchia calophylla led to the isolation of N-methyl aspidodasycarpine, a novel compound related to aspidodasycarpine. These studies are instrumental in expanding the chemical diversity of monoterpenoid indole alkaloids and may lead to the discovery of new pharmacologically active substances (Li, Yang, Liu, Liu, Li, Wang, Yang, Zou, & Li, 2012).

properties

Product Name

Aspidodasycarpine

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (1S,9R,10S,13E,14S)-13-ethylidene-15-(hydroxymethyl)-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-3-13-11-22-17-10-15(13)19(12-24,18(25)26-2)20-8-9-27-21(17,20)23-16-7-5-4-6-14(16)20/h3-7,15,17,22-24H,8-12H2,1-2H3/b13-3-/t15-,17-,19?,20-,21-/m0/s1

InChI Key

OQJSSGHGITUGKL-MEASUVLSSA-N

Isomeric SMILES

C/C=C\1/CN[C@H]2C[C@@H]1C([C@@]34[C@@]2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC

Canonical SMILES

CC=C1CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC

synonyms

aspidodasycarpine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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